
1,2,3,3,8a-Pentachloro-3,5,8,8a-tetrahydro-5,8-methanoindolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,3,8a-Pentachloro-3,5,8,8a-tetrahydro-5,8-methanoindolizine is a chemical compound known for its unique structure and properties. It is characterized by the presence of multiple chlorine atoms and a fused ring system, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1,2,3,3,8a-Pentachloro-3,5,8,8a-tetrahydro-5,8-methanoindolizine typically involves multiple steps, including chlorination and cyclization reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of chlorinating agents and catalysts to achieve the desired structure. Industrial production methods may include large-scale chlorination processes and the use of specialized equipment to ensure the purity and yield of the compound.
Analyse Des Réactions Chimiques
1,2,3,3,8a-Pentachloro-3,5,8,8a-tetrahydro-5,8-methanoindolizine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,2,3,3,8a-Pentachloro-3,5,8,8a-tetrahydro-5,8-methanoindolizine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a model compound for studying reaction mechanisms.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,2,3,3,8a-Pentachloro-3,5,8,8a-tetrahydro-5,8-methanoindolizine involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
1,2,3,3,8a-Pentachloro-3,5,8,8a-tetrahydro-5,8-methanoindolizine can be compared with other similar compounds, such as:
1,1’-Biphenyl, 2,2’,3,4,5’-pentachloro-: This compound has a similar chlorinated structure but differs in its biphenyl core.
Propane, 1,1,2,3,3-pentachloro-: This compound also contains multiple chlorine atoms but has a simpler propane backbone.
3,3’,4,4’,5-Pentachloro-1,1’-biphenyl: Another chlorinated biphenyl compound with different substitution patterns.
The uniqueness of this compound lies in its fused ring system and specific chlorination pattern, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
65269-15-0 |
|---|---|
Formule moléculaire |
C9H6Cl5N |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
3,3,4,5,6-pentachloro-2-azatricyclo[5.2.1.02,6]deca-4,8-diene |
InChI |
InChI=1S/C9H6Cl5N/c10-6-7(11)9(13,14)15-5-2-1-4(3-5)8(6,15)12/h1-2,4-5H,3H2 |
Clé InChI |
YNNCNXUANRRGDL-UHFFFAOYSA-N |
SMILES canonique |
C1C2C=CC1N3C2(C(=C(C3(Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Triphenyl[(phenylsulfanyl)methyl]phosphanium iodide](/img/structure/B14478783.png)
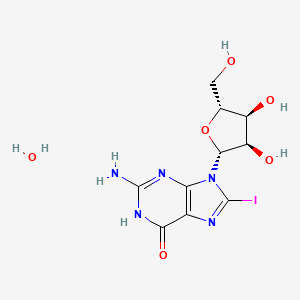

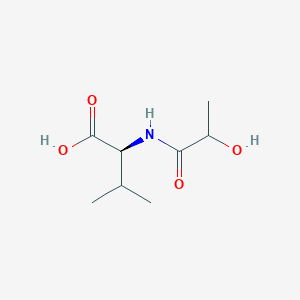
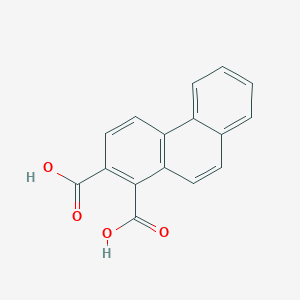

![Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)-](/img/structure/B14478816.png)
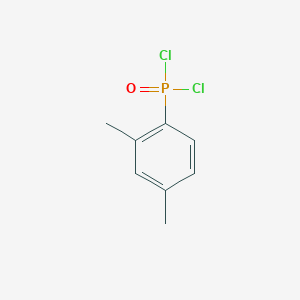
![2-[(Acetylsulfanyl)methyl]butanoic acid](/img/structure/B14478824.png)

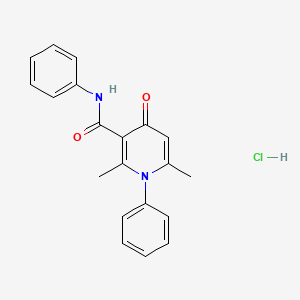
![2-[(2H-1,3,2-Benzodioxarsol-2-yl)oxy]phenol](/img/structure/B14478838.png)
![{[5-(4-Methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B14478846.png)
![2-Diazonio-3-oxo-1,3-bis[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]prop-1-en-1-olate](/img/structure/B14478854.png)
